2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a pyrimidine core
Preparation Methods
The synthesis of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple stepsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. For example:
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-1(6H)-pyrimidinyl]-N-mesitylacetamide: This compound has a trifluoromethyl group instead of a phenyl group, which may alter its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities. The uniqueness of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-15-19(11-12-26)22(28)25(21(23-15)16-7-4-3-5-8-16)14-20(27)24-17-9-6-10-18(13-17)29-2/h3-10,13,26H,11-12,14H2,1-2H3,(H,24,27) |
InChI Key |
WMTYBYTWJODFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC)CCO |
Origin of Product |
United States |
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